1-(2-Methylcyclopropyl)ethane-1-thiol

Description

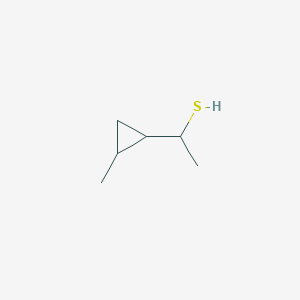

Structure

3D Structure

Properties

Molecular Formula |

C6H12S |

|---|---|

Molecular Weight |

116.23 g/mol |

IUPAC Name |

1-(2-methylcyclopropyl)ethanethiol |

InChI |

InChI=1S/C6H12S/c1-4-3-6(4)5(2)7/h4-7H,3H2,1-2H3 |

InChI Key |

TVCYLPYIESVRNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C(C)S |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 2 Methylcyclopropyl Ethane 1 Thiol

Reactivity of the Thiol Functional Group

The thiol (-SH) group is a sulfur analog of the alcohol group and exhibits a rich and varied chemistry. Its reactivity is characterized by the nucleophilicity of the sulfur atom, the acidity of the thiol proton, and its susceptibility to oxidation.

Nucleophilic Reactions and Thiolate Chemistry

Thiols are more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which can better stabilize the resulting negative charge. chemistrysteps.commasterorganicchemistry.com This increased acidity facilitates the formation of the corresponding thiolate anion (RS⁻) upon treatment with a base. masterorganicchemistry.comyoutube.com Thiolates are excellent nucleophiles, significantly more so than alkoxides, and readily participate in a variety of nucleophilic substitution and addition reactions. chemistrysteps.commasterorganicchemistry.comyoutube.com

For 1-(2-methylcyclopropyl)ethane-1-thiol, deprotonation would yield the 1-(2-methylcyclopropyl)ethane-1-thiolate. This powerful nucleophile can react with electrophiles such as alkyl halides in SN2 reactions to form thioethers. masterorganicchemistry.comlibretexts.org Due to the lower basicity of thiolates compared to alkoxides, elimination reactions (E2) are less of a concern, even with secondary alkyl halides. chemistrysteps.commasterorganicchemistry.com

Table 1: Comparison of Acidity and Nucleophilicity

| Compound | pKa | Relative Nucleophilicity |

|---|---|---|

| Ethanol (CH₃CH₂OH) | ~16 | Moderate |

| Ethanethiol (B150549) (CH₃CH₂SH) | ~10.5 | High |

| Ethanolate (CH₃CH₂O⁻) | - | High |

This table presents typical pKa values and relative nucleophilicity for simple alcohols and thiols to illustrate the general properties of the thiol functional group.

The thiolate can also participate in Michael additions to α,β-unsaturated carbonyl compounds and ring-opening of epoxides. youtube.com The reaction with epoxides is regioselective and proceeds via a "click" chemistry pathway, offering high yields and mild reaction conditions. mdpi.com

Thiol-Ene and Thiol-Yne Additions

The thiol group can add across carbon-carbon double (ene) and triple (yne) bonds through a radical-mediated process known as the thiol-ene and thiol-yne reactions, respectively. acsgcipr.orgrsc.orgrsc.org These reactions are highly efficient and are considered examples of "click" chemistry. wikipedia.org The process is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical (RS•). acsgcipr.orgwikipedia.org

This thiyl radical then adds to the unsaturated bond in an anti-Markovnikov fashion, creating a carbon-centered radical intermediate. acsgcipr.orgwikipedia.orgwikipedia.org This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. acsgcipr.orgrsc.org The thiol-yne reaction can proceed with the addition of one or two thiol molecules to the alkyne, yielding vinyl sulfides or dithioethers. rsc.orgwikipedia.org

Table 2: General Steps of the Radical Thiol-Ene Reaction

| Step | Description |

|---|---|

| Initiation | Formation of a thiyl radical (RS•) from the thiol (RSH). rsc.org |

| Propagation | 1. Addition of the thiyl radical to an alkene to form a carbon-centered radical. wikipedia.org 2. Hydrogen abstraction from another thiol molecule by the carbon-centered radical to form the product and a new thiyl radical. acsgcipr.org |

| Termination | Combination of two radicals to terminate the chain reaction. rsc.org |

Reductive and Oxidative Transformations

The sulfur atom in a thiol is susceptible to oxidation. Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), will oxidize thiols to disulfides (RSSR). masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is reversible, and the disulfide can be reduced back to the thiol using a reducing agent like zinc and acid. libretexts.orglibretexts.org This thiol-disulfide interconversion is a crucial process in many biological systems, particularly in protein folding where disulfide bridges form between cysteine residues. libretexts.orglibretexts.org

Stronger oxidizing agents, such as peroxyacids, can further oxidize the sulfur atom to form sulfoxides (R₂SO) and then sulfones (R₂SO₂). masterorganicchemistry.comlibretexts.org

Conversely, the disulfide formed from this compound can be reduced back to the parent thiol. This reduction can be accomplished with various reducing agents, including zinc in an acidic medium or through disulfide exchange reactions with other thiols like dithiothreitol (B142953) (DTT) in a buffered solution. libretexts.orglibretexts.orgjove.com

Reactivity Pertaining to the Methylcyclopropyl Ring

The cyclopropyl (B3062369) group is a strained three-membered ring that possesses unique chemical properties. The high degree of ring strain makes it susceptible to reactions that involve ring-opening, leading to the formation of more stable, acyclic products.

Radical Processes Involving the Cyclopropylmethyl Moiety

The cyclopropylmethyl radical is known to undergo an extremely rapid ring-opening to form the 3-butenyl radical. psu.eduucl.ac.uk The rate constant for this unimolecular rearrangement is on the order of 1 x 10⁸ s⁻¹ at room temperature. psu.edu This rapid rearrangement makes the cyclopropylmethyl group a useful "radical clock" to probe for the existence of radical intermediates in a reaction mechanism. psu.edursc.org

In the case of this compound, abstraction of a hydrogen atom from the carbon adjacent to the cyclopropyl ring would generate a secondary cyclopropylmethyl-type radical. This radical would be expected to undergo rapid ring-opening. The regioselectivity of the ring-opening of substituted cyclopropylmethyl radicals is influenced by the stability of the resulting radical. psu.edursc.org The bond that cleaves is typically the one that leads to the more stable radical. psu.edursc.org For the 2-methylcyclopropylmethyl radical, cleavage can occur in two ways, leading to different isomeric pentenyl radicals. psu.edu

Table 3: Potential Ring-Opening Products from a Radical Intermediate

| Initial Radical Moiety | Ring-Opening Pathway | Resulting Radical Moiety |

|---|---|---|

| cis-2-Methylcyclopropylmethyl | Cleavage of more substituted bond | Secondary pent-4-en-2-yl radical (major) |

This table illustrates the regioselectivity of ring-opening for cis and trans isomers of the 2-methylcyclopropylmethyl radical, as described in the literature for related systems. psu.edu

Interplay between Thiol and Cyclopropyl Moieties Reactivity

The reactivity of this compound is not merely the sum of its individual functional groups but is significantly influenced by their mutual electronic and steric interactions. The highly strained three-membered ring of the cyclopropyl group and the nucleophilic and acidic nature of the thiol group are in close proximity, leading to a unique chemical profile.

The cyclopropyl group, with its high p-character in the C-C bonds, can act as a weak π-electron donor. stackexchange.com This electronic contribution can influence the acidity of the thiol group. It is plausible that the cyclopropyl moiety can stabilize the thiolate anion formed upon deprotonation, thereby increasing the acidity of the thiol compared to a simple alkyl thiol. The methyl substituent on the cyclopropyl ring may further enhance this effect through hyperconjugation.

Conversely, the sulfur atom of the thiol group, with its lone pairs of electrons, can influence the stability and reactivity of the adjacent cyclopropyl ring. The presence of the thiol group may affect the susceptibility of the cyclopropyl ring to electrophilic attack or ring-opening reactions.

The steric bulk of the 2-methylcyclopropyl group can also play a significant role in the reactivity of the thiol. Access to the sulfur atom by other reagents may be hindered, which could modulate its nucleophilicity and the rates of its reactions.

A key aspect of the interplay between the two moieties is the potential for intramolecular interactions. Under certain conditions, the thiol group could act as an internal nucleophile, leading to ring-opening of the cyclopropyl group. The stereochemistry of the 2-methylcyclopropyl group would be expected to have a substantial impact on the stereochemical outcome of such reactions. nih.gov

Table 1: Comparative Reactivity of Functional Moieties

| Functional Moiety | Key Reactive Properties | Potential Influence on the Other Moiety |

|---|---|---|

| Thiol (-SH) | Nucleophilic, Acidic, Susceptible to oxidation | Can act as an internal nucleophile for cyclopropyl ring-opening. |

| Cyclopropyl Ring | High ring strain, libretexts.orgwikipedia.org Susceptible to ring-opening | Can influence the acidity and nucleophilicity of the thiol group through electronic effects. stackexchange.com |

Elucidation of Reaction Mechanisms

While specific mechanistic studies on this compound are not extensively documented, its reaction mechanisms can be inferred from the known reactivity of thiols and cyclopropanes. chemistrysteps.comnih.gov The principal mechanistic pathways are likely to involve either reactions centered on the thiol group, with the cyclopropyl moiety acting as a modifying substituent, or reactions involving the cyclopropyl ring, often initiated or influenced by the thiol group.

One of the most probable reaction mechanisms for this compound is the thiol-ene reaction , which involves the radical addition of the S-H bond across a double bond. wikipedia.org In the presence of a radical initiator and an alkene, the thiyl radical derived from this compound would add to the double bond in an anti-Markovnikov fashion. The cyclopropyl group is expected to remain intact under these conditions, primarily exerting an electronic and steric influence on the reaction rate.

Another significant mechanistic pathway involves the nucleophilic ring-opening of the cyclopropyl group . Thiols and especially their conjugate bases, thiolates, are potent nucleophiles that can attack electrophilic centers. chemistrysteps.com If the cyclopropane (B1198618) ring is activated by an electron-withdrawing group (a scenario not present in the parent molecule but relevant for its derivatives), the thiolate can act as a nucleophile to open the ring. nih.gov In the case of this compound itself, such a reaction would likely require activation of the cyclopropyl ring by an external electrophile. The reaction would proceed via an SN2-like mechanism, with the thiolate attacking one of the carbon atoms of the cyclopropyl ring, leading to the cleavage of a C-C bond and relief of ring strain. acs.orgrsc.org

Radical-mediated ring-opening of the cyclopropyl group is also a plausible mechanism. nih.gov The formation of a radical at a position adjacent to the cyclopropyl ring can lead to rapid ring-opening to form a more stable, acyclic radical. beilstein-journals.org For instance, abstraction of the hydrogen atom from the carbon bearing the thiol group could initiate such a process.

Table 2: Plausible Reaction Mechanisms and Key Intermediates

| Reaction Type | Initiating Species/Condition | Key Intermediate | Expected Product Type |

|---|---|---|---|

| Thiol-ene Reaction | Radical initiator, Alkene | Thiyl radical | Thioether |

| Nucleophilic Ring-Opening | Base (to form thiolate), Electrophilically activated cyclopropane | Thiolate anion | Ring-opened thioether |

| Radical Ring-Opening | Radical initiator | Carbon-centered radical adjacent to the cyclopropyl ring | Ring-opened unsaturated thiol or thioether |

The regioselectivity and stereoselectivity of these reactions would be of significant interest. For instance, in a nucleophilic ring-opening, the attack of the thiolate could occur at either of the two methylene (B1212753) carbons or the methyl-substituted carbon of the cyclopropyl ring, leading to different products. The stereochemistry of the 2-methylcyclopropyl group would also dictate the stereochemical outcome of the product.

Advanced Spectroscopic Characterization for Structural Elucidation of 1 2 Methylcyclopropyl Ethane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 1-(2-methylcyclopropyl)ethane-1-thiol is predicted to exhibit distinct signals corresponding to the various proton environments in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by the electronegativity of adjacent atoms and the magnetic anisotropy of nearby functional groups.

Cyclopropyl (B3062369) Protons: The protons on the three-membered ring are expected to appear in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm. The geminal and vicinal coupling constants between these protons would provide valuable information about their relative stereochemistry.

Methyl Protons: The methyl group attached to the cyclopropyl ring and the methyl group on the ethanethiol (B150549) side chain would each give rise to a distinct signal, likely a doublet, due to coupling with adjacent protons.

Ethanethiol Protons: The methine proton (CH-SH) is expected to be deshielded and appear further downfield. The thiol proton (-SH) often presents as a broad singlet, and its chemical shift can be concentration-dependent.

The ¹³C NMR spectrum provides insight into the carbon skeleton.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring are characteristically shielded and will appear at high field strengths.

Aliphatic Carbons: The carbons of the ethanethiol and methyl groups will resonate in the typical aliphatic region.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (on cyclopropyl) | ~ 1.1 | Doublet | ~ 6.0 |

| CH₂ (cyclopropyl) | 0.5 - 1.0 | Multiplet | - |

| CH (cyclopropyl) | 1.0 - 1.5 | Multiplet | - |

| CH₃ (on ethane) | ~ 1.3 | Doublet | ~ 7.0 |

| CH (on ethane) | ~ 2.8 | Multiplet | - |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (on cyclopropyl) | ~ 15 |

| CH₂ (cyclopropyl) | ~ 10-20 |

| CH (cyclopropyl) | ~ 20-30 |

| CH₃ (on ethane) | ~ 20 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between the methyl groups and their adjacent methine protons, as well as the intricate coupling network within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) carbon-proton couplings. This would be instrumental in connecting the ethanethiol moiety to the cyclopropyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is key for determining the stereochemistry of the molecule. Through-space correlations between protons would help establish the relative orientation of the substituents on the cyclopropyl ring and the stereocenter on the ethanethiol side chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, IR and Raman, are used to identify the functional groups present in a molecule.

S-H Stretch: A weak to medium intensity absorption band in the IR spectrum is expected around 2550-2600 cm⁻¹, which is characteristic of the S-H stretching vibration of a thiol. mdpi.comoceanoptics.com This peak is often more prominent in the Raman spectrum.

C-H Stretch: The C-H stretching vibrations of the aliphatic and cyclopropyl groups would appear in the region of 2850-3000 cm⁻¹.

C-S Stretch: The C-S stretching vibration is expected to produce a weak absorption in the IR spectrum in the range of 600-800 cm⁻¹. lmaleidykla.lt

Cyclopropyl Ring Vibrations: The cyclopropyl ring itself has characteristic vibrational modes, though they may be less intense and harder to assign definitively.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| S-H Stretch | 2550 - 2600 (weak-medium) | 2550 - 2600 (strong) |

| C-H Stretch (aliphatic) | 2850 - 3000 (strong) | 2850 - 3000 (strong) |

| C-H Bending | ~ 1375 and ~ 1460 | ~ 1375 and ~ 1460 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon ionization. chemguide.co.uk Common fragmentation pathways for thiols include the loss of the sulfhydryl radical (•SH) and cleavage of the C-C bond adjacent to the sulfur atom (α-cleavage). miamioh.edu The cyclopropyl ring may also undergo ring-opening fragmentation. The presence of a sulfur atom would also give rise to a characteristic M+2 peak due to the natural abundance of the ³⁴S isotope.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment |

|---|---|

| M⁺ | [C₆H₁₂S]⁺ |

| M - 33 | [C₆H₁₁]⁺ (Loss of •SH) |

| M - 47 | [C₅H₉]⁺ (Loss of •CH₂SH) |

| 69 | [C₅H₉]⁺ (Cyclopropyl-containing fragment) |

Stereochemistry and Stereoselective Synthesis of 1 2 Methylcyclopropyl Ethane 1 Thiol

Identification of Chiral Centers and Stereoisomers

1-(2-Methylcyclopropyl)ethane-1-thiol possesses three chiral centers:

C1 of the ethyl group: The carbon atom bonded to the thiol group.

C1 of the cyclopropyl (B3062369) ring: The carbon atom of the cyclopropane (B1198618) ring bonded to the ethanethiol (B150549) moiety.

C2 of the cyclopropyl ring: The carbon atom of the cyclopropane ring bearing the methyl group.

The presence of these three stereocenters gives rise to a total of 2³ = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers. The relative stereochemistry between the substituents on the cyclopropane ring can be designated as cis or trans. Consequently, the stereoisomers can be grouped into four diastereomeric pairs: (cis)-(1R,2S,1'R), (cis)-(1S,2R,1'S); (cis)-(1R,2S,1'S), (cis)-(1S,2R,1'R); (trans)-(1R,2R,1'R), (trans)-(1S,2S,1'S); and (trans)-(1R,2R,1'S), (trans)-(1S,2S,1'R).

Asymmetric Synthetic Methodologies for Enantioenriched Forms

The synthesis of enantioenriched forms of this compound can be approached through various asymmetric strategies. A plausible and convergent synthetic route involves the stereoselective synthesis of the precursor ketone, 1-(2-methylcyclopropyl)ethanone (B1614801) nist.govthegoodscentscompany.comchemspider.comchemeo.comchemsrc.com, followed by asymmetric reduction to the corresponding alcohol and subsequent stereospecific conversion to the thiol.

A key intermediate in this proposed synthesis is the chiral alcohol, 1-(2-methylcyclopropyl)ethanol. The asymmetric reduction of the prochiral ketone, 1-(2-methylcyclopropyl)ethanone, is a critical step for establishing the stereochemistry at the carbon bearing the hydroxyl group. Catalytic asymmetric reduction methods, such as those employing oxazaborolidine catalysts (CBS reduction), are well-established for converting prochiral ketones to chiral secondary alcohols with high enantioselectivity. researchgate.netyoutube.com

Once the enantioenriched alcohol is obtained, it can be converted to the target thiol with inversion of configuration using the Mitsunobu reaction. rsc.orgacs.orgacs.orgresearchgate.net This reaction typically involves treating the alcohol with triphenylphosphine (B44618), a dialkyl azodicarboxylate (like DEAD or DIAD), and a thiolating agent such as thioacetic acid. The resulting thioester can then be hydrolyzed to afford the desired thiol. nih.gov This two-step sequence from the alcohol provides a reliable method for accessing the chiral thiol with high stereochemical fidelity. nih.govresearchgate.net

The development of chiral catalysts is central to the asymmetric synthesis of this compound. For the asymmetric reduction of the precursor ketone, chiral ligands for transition metal catalysts (e.g., rhodium, ruthenium, iridium) can be employed for transfer hydrogenation or hydrosilylation reactions, offering high enantioselectivity. researchgate.net

In the context of building the cyclopropane ring itself, chiral catalysts play a pivotal role in asymmetric cyclopropanation reactions. dicp.ac.cn For instance, the reaction of an appropriate alkene with a diazo compound in the presence of a chiral transition metal complex (e.g., copper, rhodium, cobalt, or gold-based catalysts) can yield enantioenriched cyclopropanes. nist.govchemspider.comsaskoer.canih.govnih.gov The choice of metal and the structure of the chiral ligand are crucial for achieving high diastereo- and enantioselectivity.

| Catalyst Type | Ligand Family | Expected Enantiomeric Excess (ee) | Analogous Reaction Reference |

| Oxazaborolidine | Corey-Bakshi-Shibata (CBS) | >90% | youtube.com |

| Rhodium(I) Complex | Chiral Bisphosphines | 88-96% | |

| Gold(I)-Carbene | Chiral Carbene Ligands | Variable, up to high ee | nih.gov |

| Cobalt(II)-Porphyrin | Chiral Amidoporphyrins | High | saskoer.ca |

Table 1: Illustrative Chiral Catalysts for Asymmetric Synthesis Steps

Chiral auxiliaries offer a powerful alternative for controlling stereochemistry. An auxiliary can be temporarily attached to a substrate to direct a subsequent stereoselective transformation. In the context of synthesizing the cyclopropane ring of the target molecule, a chiral auxiliary could be attached to an α,β-unsaturated precursor. A subsequent diastereoselective cyclopropanation, for example via a Michael Initiated Ring Closure (MIRC) reaction, would be directed by the auxiliary. Subsequent removal of the auxiliary would then yield the enantioenriched cyclopropyl moiety.

Kinetic resolution can be employed to separate a racemic mixture of an intermediate or the final product. In this process, a chiral reagent or catalyst reacts at different rates with the two enantiomers of the racemate, leading to the enrichment of the less reactive enantiomer. For instance, a racemic mixture of 1-(2-methylcyclopropyl)ethanol could be resolved through enzymatic acylation, where a lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomerically enriched alcohol.

Diastereoselective Synthesis Approaches

The diastereoselective synthesis of this compound focuses on controlling the relative stereochemistry of the three chiral centers. A key strategy involves the diastereoselective cyclopropanation of a suitable alkene precursor. For example, the reaction of an alkene with a carbene or carbenoid can be influenced by the steric and electronic properties of the substituents on the alkene, leading to the preferential formation of one diastereomer. The Simmons-Smith cyclopropanation of allylic alcohols is a classic example where the hydroxyl group directs the cyclopropanation to the syn face.

Modern methods for diastereoselective cyclopropanation include reactions of alkenes with carbon pronucleophiles, which have been shown to proceed with high diastereoselectivity.

| Cyclopropanation Method | Substrate Type | Typical Diastereomeric Ratio (d.r.) | Reference |

| Simmons-Smith Reaction | Allylic Alcohol | High syn selectivity | |

| Metal Carbenoid Addition | Substituted Alkene | Dependent on substrate and catalyst | |

| MIRC Reaction | α,β-Unsaturated system with chiral auxiliary | >99:1 |

Table 2: Illustrative Diastereoselective Cyclopropanation Methods

The separation of diastereomers can often be achieved by standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), as diastereomers have different physical properties.

Stereochemical Stability and Interconversion Studies

The stereochemical stability of the chiral centers in this compound is an important consideration. The stereocenters on the cyclopropane ring are generally configurationally stable under normal conditions. However, under certain conditions, such as in the presence of strong acids or bases, or at elevated temperatures, epimerization could potentially occur, particularly at the carbon alpha to the carbonyl group in the ketone precursor. saskoer.ca

The stereocenter in the ethanethiol side chain is adjacent to the cyclopropyl group, forming a cyclopropylcarbinyl-type system. While the thiol itself is expected to be stable, any reaction proceeding through a carbocation intermediate at this position could be subject to rearrangements and potential loss of stereochemical integrity. Computational studies on cyclopropylcarbinyl cations have shown that they can exist as stable intermediates, but can also undergo rearrangements, which may affect the stereochemical outcome of a reaction. nih.govnih.gov The stability and potential for interconversion of the stereoisomers would need to be investigated under various conditions to establish the configurational integrity of the molecule.

Theoretical and Computational Chemistry of 1 2 Methylcyclopropyl Ethane 1 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules. For a compound like 1-(2-methylcyclopropyl)ethane-1-thiol, methods such as Density Functional Theory (DFT) and ab initio calculations would be the primary tools for investigation. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

Electronic Structure Analysis and Bonding Characteristics

A thorough analysis of the electronic structure would reveal the nature of the chemical bonds within this compound. This would involve examining the molecular orbitals, electron density distribution, and the nature of the carbon-sulfur bond, which is central to the chemistry of thiols. The strained cyclopropyl (B3062369) ring introduces unique electronic features that would be of particular interest, influencing the properties of the adjacent ethanethiol (B150549) moiety.

Conformational Analysis and Energy Minima

Due to the rotational freedom around its single bonds, this compound can exist in various spatial arrangements known as conformations. A computational conformational analysis would identify the stable conformers and the energy barriers between them. This is crucial for understanding the molecule's preferred shapes and how it might interact with other molecules. The relative energies of different stereoisomers (arising from the chiral centers in the cyclopropyl ring and the adjacent carbon) would also be determined.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for mapping out the mechanisms of chemical reactions. For this compound, this could involve modeling its oxidation, reactions at the thiol group, or processes involving the cyclopropyl ring. By calculating the energies of reactants, products, and transition states, chemists can predict reaction rates and understand the factors that control the reaction's outcome.

Spectroscopic Property Prediction and Validation

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this thiol, predicting its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra would be standard practice. Agreement between predicted and experimental spectra would provide confidence in the accuracy of the computational model.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecular properties, molecular dynamics (MD) simulations provide a view of how the molecule behaves over time. An MD simulation of this compound, either in the gas phase or in a solvent, would reveal its dynamic motions, conformational changes, and interactions with its environment. This information is vital for understanding the molecule's behavior in realistic chemical systems.

In the absence of specific published data, the following table outlines the types of computational results that would be generated in a typical study of this nature.

| Computational Method | Predicted Property | Significance |

| DFT (e.g., B3LYP/6-31G*) | Optimized molecular geometry (bond lengths, angles) | Provides the most stable 3D structure of the molecule. |

| Relative energies of conformers and stereoisomers | Determines the most stable forms of the molecule and their relative populations. | |

| Vibrational frequencies (IR spectrum) | Allows for comparison with experimental IR spectra to identify the compound and its functional groups. | |

| NMR chemical shifts (¹H and ¹³C) | Aids in the interpretation of experimental NMR spectra for structure elucidation. | |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies (UV-Vis spectrum) | Predicts the wavelengths of light the molecule absorbs. |

| Transition State Theory | Activation energies for reactions | Helps in understanding reaction kinetics and mechanisms. |

| Molecular Dynamics (MD) | Root Mean Square Deviation (RMSD), Radial Distribution Functions (RDFs) | Characterizes the dynamic stability and solvent structure around the molecule. |

Exploration of Derivatives and Analogues of 1 2 Methylcyclopropyl Ethane 1 Thiol

Systematic Modification of the Thiol Group

The thiol (-SH) group is a versatile functional handle for chemical modification. Common modifications include oxidation, alkylation, and conversion to other sulfur-containing functional groups. These modifications can significantly impact a molecule's polarity, reactivity, and ability to interact with biological targets.

Table 1: Potential Modifications of the Thiol Group and Their Expected Impact

| Modification | Resulting Functional Group | Potential Impact on Properties |

| Oxidation | Disulfide (-S-S-), Sulfenic acid (-SOH), Sulfinic acid (-SO₂H), Sulfonic acid (-SO₃H) | Increased polarity, altered redox potential, potential for covalent interactions. |

| Alkylation | Thioether (-SR) | Increased lipophilicity, altered metabolic stability, introduction of new steric bulk. |

| Acylation | Thioester (-SC(O)R) | Prodrug potential, altered reactivity and stability. |

| Formation of Thioacetals/Thioketals | -S-C(R₂)-S- | Protection of the thiol group, altered steric profile. |

Note: This table is based on general chemical principles, as no specific research on these modifications for 1-(2-Methylcyclopropyl)ethane-1-thiol was found.

Cyclopropyl (B3062369) Ring Substituent Variation

Table 2: Hypothetical Variations of the Cyclopropyl Ring Substituent

| Substituent (R) at C2 | Expected Electronic Effect | Expected Steric Effect |

| -H | Reference (less steric bulk) | Smaller |

| -CH₂CH₃ | Electron-donating | Larger |

| -CF₃ | Electron-withdrawing | Larger |

| -OCH₃ | Electron-donating (mesomeric), Electron-withdrawing (inductive) | Larger |

| -Cl | Electron-withdrawing | Similar to methyl |

Note: This table represents a hypothetical study, as no published research on these specific variations for the target compound was identified.

Synthesis and Evaluation of Related Cyclopropylmethyl Thioethers

The synthesis of thioethers from this compound would involve the S-alkylation of the thiol group. A general synthetic approach would be the reaction of the corresponding thiolate with an alkyl halide. The evaluation of these thioethers would depend on the intended application. For example, in a medicinal chemistry context, they would be screened for biological activity in relevant assays. In the absence of specific research on this compound, one can refer to general methods for thioether synthesis. For instance, the reaction of a thiol with an alkyl halide under basic conditions is a common and effective method.

While the conceptual framework for exploring the derivatives and analogues of this compound is clear, the lack of specific experimental data in the public domain makes it impossible to provide a detailed and evidence-based analysis of its chemical and biological properties. The information presented here is based on established principles of organic chemistry and drug design, and serves as a roadmap for potential future research on this intriguing yet understudied molecule.

Potential Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of two chiral centers in 1-(2-Methylcyclopropyl)ethane-1-thiol—one at the carbon atom bearing the thiol group and the other at the methyl-substituted carbon of the cyclopropane (B1198618) ring—marks it as a highly valuable chiral building block. Such building blocks are fundamental to asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, which is crucial in the development of pharmaceuticals and other biologically active compounds.

The synthesis of enantiomerically pure cyclopropane derivatives is an area of intense research. nih.gov Methodologies such as asymmetric cyclopropanation using chiral catalysts can produce cyclopropyl (B3062369) structures with high enantioselectivity. nih.gov Furthermore, the asymmetric ring-opening of prochiral cyclopropyl ketones catalyzed by chiral metal complexes offers another powerful route to enantiomerically enriched products. nih.govresearchgate.netresearchgate.net These established strategies could potentially be adapted for the stereocontrolled synthesis of this compound, providing access to its different stereoisomers. Once obtained in enantiomerically pure form, this compound can be used to introduce its specific three-dimensional structure into larger, more complex target molecules.

Table 1: Examples of Asymmetric Reactions Relevant to Chiral Cyclopropane and Thiol Chemistry

| Reaction Type | Catalyst System | Substrates | Key Feature | Source(s) |

|---|---|---|---|---|

| Asymmetric Cyclopropanation | Chiral (Salen)Ru(II) complex | Alkenes and diazo compounds | Creates chiral cyclopropane rings with excellent enantioselectivities. | nih.gov |

Intermediate in the Construction of Complex Organic Architectures

Cyclopropyl groups are not merely passive structural elements; they serve as reactive intermediates for constructing more elaborate molecular frameworks. researchgate.net The inherent ring strain of the cyclopropane ring allows it to undergo selective ring-opening reactions, transforming the compact three-membered ring into a longer carbon chain with defined stereochemistry. The combination of a cyclopropyl ring and a thiol group in one molecule offers a dual-functional handle for synthetic chemists.

The thiol group can be leveraged for a wide range of "click" chemistry reactions, such as thiol-ene additions, to form robust thioether linkages under mild conditions. nih.govnih.gov This allows for the efficient coupling of the cyclopropyl-containing fragment to other parts of a target molecule. Subsequently, the cyclopropane ring can be opened to further elaborate the molecular structure. For instance, the ring-opening of cyclopropyl ketones with nucleophiles is a well-established method for building complex structures. researchgate.net Therefore, this compound could serve as a linchpin intermediate, first attaching to a substrate via its thiol group and then undergoing a ring-opening reaction to construct a complex organic architecture. evitachem.comnih.gov

Methodological Advancements in Thiol and Cyclopropane Chemistry

The study and use of this compound can contribute to ongoing methodological advancements in both thiol and cyclopropane chemistry. The development of catalytic systems that can perform selective transformations on such a bifunctional molecule is a significant challenge that drives innovation.

A key area of advancement is the catalytic asymmetric ring-opening of donor-acceptor cyclopropanes. nih.govresearchgate.net Research has shown that chiral Lewis acid catalysts can facilitate the reaction of cyclopropyl ketones with a variety of nucleophiles, including thiols, with high efficiency and stereocontrol. nih.govresearchgate.net Using a substrate like this compound in related transformations could provide deeper insights into the mechanisms of these reactions and help in the design of new, more effective catalysts.

In thiol chemistry, the radical-mediated thiol-ene reaction has become a powerful tool for bioconjugation and materials science due to its high efficiency and orthogonality. nih.govnih.govresearchgate.net Investigating the reactivity of the thiol group in this compound in such reactions, particularly in the presence of the strained cyclopropane ring, can lead to new synthetic methods that combine the advantages of both functional groups. These explorations push the boundaries of known chemical reactivity and enable the development of novel synthetic strategies.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclopropyl ketone |

| Thiol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.